![molecular formula C12H11NO2 B6319371 2-Hydroxy-3-(4-methoxyphenyl)pyridine, 95% CAS No. 143074-71-9](/img/structure/B6319371.png)
2-Hydroxy-3-(4-methoxyphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-3-(4-methoxyphenyl)pyridine, or 2H3MPP, is a naturally occurring compound found in a variety of plants and fungi. It is an important intermediate in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and anticancer agents. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial chemicals. Due to its versatile properties, 2H3MPP has become an important research tool for scientists in the fields of biochemistry, pharmacology, and medicine.
Mechanism of Action
The exact mechanism of action of 2H3MPP is not fully understood, but it is believed to act as a proton donor in the presence of enzymes. This allows for the transfer of protons from the enzyme to the substrate, resulting in the formation of a new product. Additionally, 2H3MPP can act as a reducing agent, which can reduce the oxidation state of a substrate molecule, leading to the formation of a new product.
Biochemical and Physiological Effects
2H3MPP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to possess anti-inflammatory, anti-tumor, and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2H3MPP in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2H3MPP is a highly reactive compound and should be handled with care.
Future Directions
There are a variety of potential future directions for the use of 2H3MPP in scientific research. These include the development of new drugs, the synthesis of novel molecules, and the study of the structure and function of proteins. Additionally, further research into the biochemical and physiological effects of 2H3MPP could lead to the development of new therapeutic agents. Finally, future research could also focus on the development of new synthesis methods for 2H3MPP and its derivatives.
Synthesis Methods
2H3MPP can be synthesized from 4-methoxyphenylhydrazine hydrochloride and 2-hydroxy-3-methylpyridine hydrochloride. The two starting materials are reacted in an aqueous solution of sodium hydroxide at room temperature. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically complete in a few hours.
Scientific Research Applications
2H3MPP has been used in a variety of scientific research applications, including the study of the structure and function of proteins, the development of new drugs, and the synthesis of novel molecules. In particular, it has been used to study the structural and functional properties of enzymes, to synthesize new antibiotics, and to develop new anti-cancer agents.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJUXUNSPNHVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434877 |
Source
|
Record name | MolPort-015-144-443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(4-methoxyphenyl)pyridine | |
CAS RN |
143074-71-9 |
Source
|
Record name | MolPort-015-144-443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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